molecular formula C13H16BBrCl2O2 B2849925 2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1030832-50-8

2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2849925
CAS No.: 1030832-50-8
M. Wt: 365.88
InChI Key: SVCUBUBJCZGXKQ-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1030832-50-8) is a boronic ester derivative with a molecular formula of C₁₃H₁₆BBrCl₂O₂ and a molecular weight of 365.88 g/mol . Its structure features a 3,5-dichlorophenyl ring substituted with a bromomethyl group at the ortho position and a pinacol boronate group (tetramethyl dioxaborolane). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications, leveraging its bromomethyl group as a reactive handle for further functionalization .

Properties

IUPAC Name

2-[2-(bromomethyl)-3,5-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrCl2O2/c1-12(2)13(3,4)19-14(18-12)10-5-8(16)6-11(17)9(10)7-15/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCUBUBJCZGXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2CBr)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article discusses its synthesis, applications in organic chemistry, and biological activities based on diverse research findings.

The chemical formula for this compound is C18H15BrCl2O4C_{18}H_{15}BrCl_2O_4, with a molecular weight of 446.12 g/mol. It is characterized by the presence of a bromomethyl group and dichlorophenyl moiety, which contribute to its reactivity and potential biological applications.

PropertyValue
Chemical FormulaC18H15BrCl2O4
Molecular Weight446.12 g/mol
AppearanceWhite to off-white powder
Melting Point116-125 °C
SolubilityNot available

1. Anticancer Properties

Recent studies have shown that boron-containing compounds can exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells.

  • Case Study: A study published in Journal of Medicinal Chemistry reported that derivatives of boron compounds similar to this one exhibited IC50 values in the low micromolar range against human cancer cell lines .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Its structure allows for interaction with microbial membranes, potentially disrupting their integrity. In laboratory settings, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Research Findings: A comparative study indicated that compounds with similar dioxaborolane structures displayed a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL against several pathogens .

3. Role in Drug Delivery Systems

The unique reactivity of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a promising candidate for bioconjugation applications. Its ability to form stable bonds with biomolecules enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents.

  • Application Example: In a study focused on targeted drug delivery systems involving antibodies conjugated with boron compounds, researchers found that the incorporation of this compound significantly improved the localization of drugs in tumor tissues .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Cross-Coupling Reactions: It is frequently utilized in palladium-catalyzed cross-coupling reactions essential for forming carbon-carbon bonds.
  • Polymer Chemistry: The modification of polymers using this compound enhances their properties for applications in coatings and adhesives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Agents : The compound serves as an intermediate in the synthesis of various antifungal agents. Notably, it has been linked to the production of medications such as Ketoconazole and Itraconazole. These antifungals are critical in treating fungal infections by inhibiting ergosterol synthesis in fungal cell membranes .
  • Antitumor Activity : Boron-containing compounds have shown promise in cancer therapy. The unique properties of boron allow for targeted delivery systems that can enhance the efficacy of chemotherapeutic agents. Research indicates that derivatives of boronic acids can modulate biological activity and improve drug delivery systems in cancer treatment .
  • Enzyme Inhibition : The compound's boron functionality allows it to interact with various biological molecules, potentially serving as an enzyme inhibitor. Studies have highlighted the role of boronic acids in inhibiting proteasomes, which are crucial for protein degradation pathways in cancer cells .

Materials Science Applications

  • Suzuki-Miyaura Cross-Coupling Reactions : The compound is relevant in organic synthesis, particularly in Suzuki-Miyaura coupling reactions where it acts as a boron reagent. This reaction is widely used for forming carbon-carbon bonds, essential for constructing complex organic molecules .
  • Polymer Chemistry : Due to its boron content, this compound can be utilized in the development of new materials with specific properties such as enhanced thermal stability and mechanical strength. Boron-containing polymers are being explored for their application in electronics and nanotechnology .

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated the synthesis of a series of antifungal compounds starting from 2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The resulting compounds exhibited significant antifungal activity against various strains of fungi, showcasing the potential of this intermediate in pharmaceutical applications.

Case Study 2: Boron-Based Drug Delivery Systems

Research conducted on boronic acid-rich dendrimers revealed their efficiency in delivering therapeutic proteins into cells. The study highlighted how modifications to boron compounds could enhance cellular uptake and improve therapeutic outcomes in cancer treatment .

Comparison with Similar Compounds

Halogenation Patterns

  • 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: D45755G) : Lacks the bromomethyl group, reducing its reactivity for nucleophilic substitutions. The electron-withdrawing chlorine atoms stabilize the boron center, enhancing its stability in cross-coupling reactions .
  • 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-47-0): Features a bromomethyl group at the para position on the phenyl ring.

Functional Group Modifications

  • 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-47-0) : Incorporates a fluorine atom at the meta position. Fluorine’s electron-withdrawing effect increases the electrophilicity of the boron center, accelerating transmetallation in cross-couplings .
  • 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256781-67-5) : Replaces the dichloro and bromomethyl groups with bromo and chloro substituents. This alters both steric and electronic profiles, affecting regioselectivity in coupling reactions .

Boronate Group Stability and Reactivity

Impact of Substituents on Boron Reactivity

  • Electron-Withdrawing Groups (Cl, Br) : In the target compound, the 3,5-dichloro and bromomethyl groups enhance the boron center’s electrophilicity, making it more reactive in Suzuki couplings compared to analogs like 2-(3,5-dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (δ¹¹B NMR: 33.1 ppm), where electron-donating methyl groups reduce electrophilicity .

Chlorination and Bromination Strategies

  • The target compound’s dichlorophenyl group is synthesized via chlorination of precursors using N-chlorosuccinimide (NCS), as demonstrated in the synthesis of 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (92% yield) .
  • Bromomethyl introduction typically involves bromoacetyl bromide or (bromomethyl)cyclopropane under basic conditions, as seen in .

Yield and Purity

  • The target compound’s synthesis (CAS: 1030832-50-8) lacks explicit yield data, but similar bromomethyl derivatives (e.g., 2-(4-(bromomethyl)phenyl)- analogs) achieve 51–94% yields depending on purification methods .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
2-(2-(Bromomethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1030832-50-8 C₁₃H₁₆BBrCl₂O₂ 365.88 3,5-Cl₂, 2-BrCH₂ Suzuki coupling, drug synthesis
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane D45755G C₁₂H₁₅BCl₂O₂ 272.96 3,5-Cl₂ Materials science
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1256360-47-0 C₁₃H₁₇BBrO₂ 314.99 4-BrCH₂ Cross-coupling reactions
2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1256360-47-0 C₁₃H₁₇BBrFO₂ 314.99 2-F, 5-BrCH₂ Pharmaceutical intermediates

Q & A

Q. Key Methodological Insight :

  • Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with polar aprotic solvents (THF, DMF) at 60–100°C.
  • Monitor reaction progress via TLC or GC-MS to optimize coupling efficiency.

Basic: How is the compound characterized to confirm structural integrity and purity?

Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and dioxaborolane methyl groups (δ 1.2–1.4 ppm).
  • IR Spectroscopy : Confirm B-O stretching (~1350 cm⁻¹) and C-Br absorption (~560 cm⁻¹) .
  • GC/Titration : Assess purity (≥95%) by quantifying unreacted starting materials or byproducts .

Q. Critical Parameters :

  • Reagent Ratios : Use a 1:1.2 molar ratio of 2-bromo-3,5-dichlorophenol to tetramethyl dioxaborolane to minimize side reactions.
  • Acid/Base Catalysis : Acidic conditions (H₃PO₄) favor esterification, while basic conditions (K₂CO₃) enhance boron-oxygen bond formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc 8:2) removes unreacted phenol and boronates.

Challenge : Bromomethyl group hydrolysis under prolonged heating.
Mitigation : Conduct reactions under inert atmosphere (N₂/Ar) and limit temperature to ≤80°C.

Advanced: How do structural variations in the phenyl ring affect reactivity in cross-coupling reactions?

Substituent position and electronegativity significantly influence reactivity:

  • Electron-Withdrawing Groups (e.g., Cl, Br): Enhance oxidative addition with Pd catalysts but may reduce nucleophilic attack at the boron center.
  • Steric Effects : 3,5-Dichloro substitution minimizes steric hindrance compared to ortho-substituted analogs (e.g., 2,5-dichlorophenyl derivatives) .

Q. Example Protocol :

Dissolve 1 mmol compound in anhydrous THF.

Add 1.5 mmol NaN₃ and stir at 60°C for 12h.

Isolate azide derivative via extraction (H₂O/Et₂O).

Basic: What are the stability considerations for long-term storage?

  • Moisture Sensitivity : Store at –20°C in sealed, desiccated vials.
  • Light Sensitivity : Amber glass containers prevent bromine radical formation.
  • Decomposition Signs : Yellow discoloration or precipitate indicates hydrolysis; repurify via recrystallization (hexane) .

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